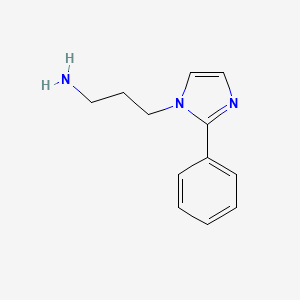
3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine
Vue d'ensemble
Description
“3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The structures of these compounds were characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) spectroscopic methods .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
- Imidazole derivatives, including 3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine, exhibit antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. These compounds may disrupt bacterial cell membranes or inhibit essential enzymes, making them promising candidates for combating bacterial infections .
- Imidazole-containing compounds have attracted attention in cancer research. Their ability to modulate specific cellular pathways, such as apoptosis and cell cycle regulation, makes them interesting for anticancer drug development. 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine could be investigated further for its cytotoxic effects on cancer cells .
- Imidazoles possess anti-inflammatory properties by interfering with inflammatory mediators and cytokines. Researchers have studied their potential in managing inflammatory diseases, and 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine might contribute to this field .
- Some imidazole derivatives exhibit antiviral effects. These compounds may interfere with viral replication or entry mechanisms. Investigating 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine’s antiviral potential could be valuable for combating viral infections .
- Imidazoles have been explored for their neuroprotective effects. They may modulate neurotransmitter systems, reduce oxidative stress, or enhance neuronal survival. Researchers could explore 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine’s impact on neurodegenerative conditions .
- Imidazole derivatives might influence metabolic pathways, including glucose metabolism and lipid regulation. Investigating 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine’s effects on metabolic disorders (e.g., diabetes, obesity) could be insightful .
- Imidazoles may impact cardiovascular health by modulating blood pressure, platelet aggregation, or vascular tone. Researchers could explore 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine’s cardiovascular effects .
- Imidazole-containing compounds can serve as building blocks for drug delivery systems. Their chemical versatility allows for functionalization and targeted drug release. Researchers might investigate 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine in designing novel drug carriers .
Antibacterial Activity
Anticancer Potential
Anti-Inflammatory Effects
Antiviral Activity
Neuroprotective Properties
Metabolic Disorders
Cardiovascular Applications
Drug Delivery Systems
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-phenylimidazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMVXCQYGCPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)
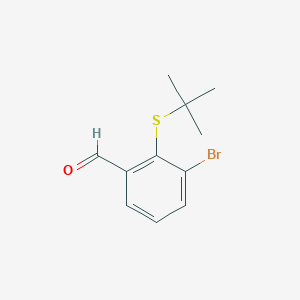
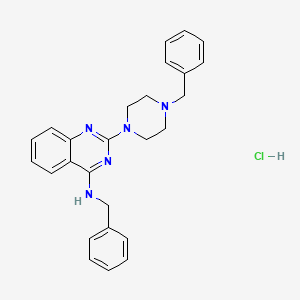
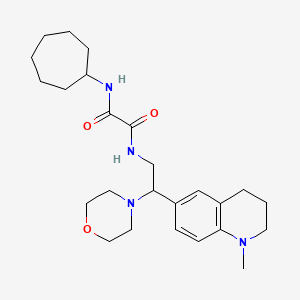
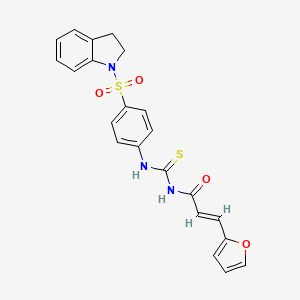
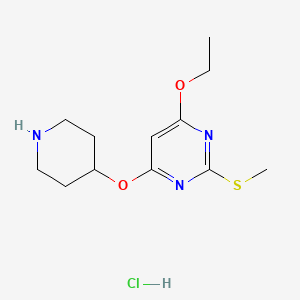
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)
![9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine](/img/structure/B2714885.png)


![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2714893.png)

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2714895.png)